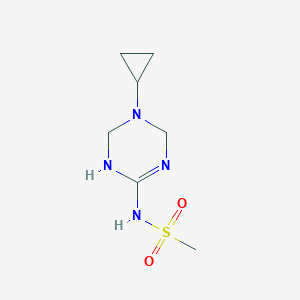

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O2S/c1-14(12,13)10-7-8-4-11(5-9-7)6-2-3-6/h6H,2-5H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHWCWPFBMGXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NCN(CN1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide typically involves the following steps:

Cyclopropylation: The introduction of the cyclopropyl group into the triazine ring is achieved through a cyclopropylation reaction. This can be done using cyclopropyl bromide and a suitable base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Triazine Formation: The triazine ring is formed by the cyclization of appropriate precursors, such as diamines and nitriles, under acidic or basic conditions.

Methanesulfonamide Introduction: The methanesulfonamide group is introduced by reacting the triazine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :

Recent studies have highlighted the anticancer properties of compounds related to triazines. For instance, derivatives of triazine have shown significant cytotoxic activity against various human cancer cell lines. In particular, compounds similar to N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide have been investigated for their ability to induce apoptosis in cancer cells such as HCT-116 and HeLa. Research indicates that these compounds may inhibit cell proliferation by promoting apoptotic pathways .

Neurokinin Receptor Antagonism :

The compound's structure suggests potential activity as a selective antagonist for neurokinin receptors. This could be particularly relevant in treating neurokinin-mediated disorders such as depression and anxiety. The synthesis of triazine derivatives has been linked to neuroprotective effects and the modulation of neurotransmitter systems .

Agricultural Applications

Insect Growth Regulation :

this compound is structurally related to cyromazine, an established insect growth regulator (IGR). Cyromazine is widely used in agriculture to control pest populations by disrupting their growth and development. This compound's properties may allow it to function similarly in pest management strategies .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of triazine derivatives on breast cancer cell lines (MCF-7). The findings indicated that certain derivatives exhibited IC50 values below 100 µM, demonstrating significant anticancer activity. Morphological changes consistent with apoptosis were observed post-treatment .

Case Study 2: Insecticidal Activity

Research on cyromazine analogs demonstrated effective control over various agricultural pests. The compound showed a reduction in pest populations when applied at specific concentrations in field trials .

Data Table: Summary of Biological Activities

| Activity Type | Compound Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Anticancer | Triazine Derivative | MCF-7 | <100 | Induction of Apoptosis |

| Insect Growth Regulator | Cyromazine Analog | Various Insects | N/A | Disruption of Growth |

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival and growth of microorganisms. This inhibition disrupts vital cellular processes, leading to the death of the target organisms. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Comparisons

Key Observations:

- Cyclopropyl vs. Cycloheptyl : The cycloheptyl analogue (C₁₃H₂₆N₄O₂S) exhibits a higher molecular weight and increased hydrophobicity compared to the cyclopropyl derivative, which may enhance membrane permeability but reduce aqueous solubility .

- Amino Acid Derivatives: Compounds like N-(4,6-dipiperidino-1,3,5-triazin-2-yl) derivatives are synthesized for bioactive applications, leveraging triazine’s capacity for sequential nucleophilic substitutions .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings:

- The cyclopropyl group’s small size and ring strain may enhance metabolic stability compared to bulkier substituents like cycloheptyl .

- Methanesulfonamide’s polar nature offsets the hydrophobicity of the cyclopropyl group, whereas the 2-propanesulfonamide in the cycloheptyl analogue further reduces solubility .

Biological Activity

N-(5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is a novel compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₄N₄O₂S

- Molecular Weight : 218.28 g/mol

- CAS Number : 1209203-08-6

- Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound acts as an antagonist for specific neurokinin receptors (NK receptors), which are implicated in numerous physiological processes including pain modulation and neurogenic inflammation .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various strains of bacteria. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| Bacillus subtilis | Moderate inhibition | |

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Weak inhibition |

Neurotropic Effects

In studies assessing neurotropic activity, this compound demonstrated potential neuroprotective effects. The compound was evaluated in models simulating neurodegenerative conditions:

- Model Used : Mouse model of neurodegeneration.

- Findings : The compound reduced neuronal cell death and improved behavioral outcomes in treated mice compared to controls .

Safety Profile

The safety profile of the compound has been assessed through various toxicity studies. Preliminary results indicate a favorable safety margin with no significant adverse effects observed at therapeutic doses. Long-term studies are recommended to further evaluate chronic exposure risks.

Case Study 1: Neuroprotective Efficacy

A study conducted on mice treated with this compound showed:

- Dosage : 10 mg/kg body weight.

- Outcome : Significant reduction in markers of oxidative stress in the brain tissue compared to untreated controls.

This suggests a mechanism involving antioxidant properties alongside receptor antagonism that may contribute to its neuroprotective effects .

Case Study 2: Antimicrobial Screening

In a screening study for antimicrobial agents:

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms the methanesulfonamide group and cyclopropyl-triazine core. For example, ¹H NMR in CDCl₃ resolves trifluoromethyl and sulfonamide proton environments .

- X-ray Diffraction (XRD) : Used to determine crystal packing and confirm substituent positions in analogous sulfonamide-triazine hybrids .

How can researchers design derivatives of this compound to enhance biological activity while minimizing toxicity?

Advanced Research Question

- QSAR Models : Use quantitative structure-activity relationship (QSAR) studies to correlate substituent effects (e.g., electron-withdrawing groups on the triazine ring) with herbicidal or anti-microbial activity. highlights imidazolidin-2-ylidene derivatives for optimizing sulfonamide interactions with target enzymes .

- Synthetic Strategies : Sequential substitution on the triazine core (e.g., piperidine/morpholine additions) to modulate steric and electronic properties, as demonstrated in .

How should contradictory data on reaction yields or selectivity be resolved?

Advanced Research Question

- Variable Analysis : Compare catalyst systems (e.g., ligand steric bulk in 1A vs. dtbpy) and temperature effects. For example, dtbpy increases para-selectivity but lowers yield due to unreacted starting material (SM) .

- Statistical Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry) to isolate confounding variables.

What is the role of the 1,3,5-triazine core in the compound’s mechanism of action?

Basic Research Question

The triazine core acts as a pharmacophore in agrochemicals, inhibiting acetolactate synthase (ALS) in plants. Substitutions (e.g., cyclopropyl, methoxy groups) enhance binding affinity to ALS, as seen in structurally related sulfonylurea herbicides () .

What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Basic Research Question

- Chromatography : Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates the product from boronate esters (B₂pin₂) and pinacol byproducts .

- Recrystallization : Use polar aprotic solvents (e.g., DCM/MeOH) for crystalline derivatives, as shown in for analogous sulfonamides .

How can regioselectivity challenges in borylation reactions be addressed during synthesis?

Advanced Research Question

- Ligand Design : Bulky ligands (e.g., 1A) favor meta-borylation by sterically hindering para-positions.

- Temperature Modulation : Lower temperatures (35°C) reduce side reactions but may require longer reaction times.

- Substrate Preorganization : Pre-functionalize the benzylamine moiety to direct boronation, as in .

What in vitro assays are suitable for evaluating the biological activity of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.